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Compound Name: Lenvatinib-d4

Cat. No.: B12298835 Get Quote

A Comparative Pharmacokinetic Profile of
Lenvatinib Across Species
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, across several species, including humans,

monkeys, rats, and mice. The data presented is essential for the extrapolation of preclinical

findings to clinical trial design and for understanding the disposition of this anti-cancer agent.

Comparative Pharmacokinetic Parameters of
Lenvatinib
The following table summarizes the key pharmacokinetic parameters of Lenvatinib following

oral administration in various species. These parameters are crucial for assessing the

absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
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Parameter Human
Monkey
(Cynomolgus)

Rat (Sprague-
Dawley)

Mouse (ICR)

Dose (mg/kg)
~0.34 (24 mg/70

kg)
3 3 3

Cmax (ng/mL) 210 - 520[1] 1380 ± 202 6170 ± 1030 1970

Tmax (hr) 1 - 4[2][3][4] 1.0 (1.0 - 2.0) 0.5 (0.5 - 1.0) 1.0 (0.5 - 1.0)

AUC₀-inf

(ng·h/mL)
1610 - 6960[1] 5110 ± 891 20700 ± 2200 5600

Terminal Half-life

(t½) (hr)
~28[2][3][4] 3.33 ± 0.43 3.61 ± 0.35 1.74

Oral

Bioavailability

(%)

~85% 78.4 ± 13.7 68.7 ± 7.3 64.4

Data for monkey, rat, and mouse are from Mizuo & Mano, 2023.[5] Human data is compiled

from multiple clinical studies.

Experimental Protocols
The pharmacokinetic data presented in this guide were derived from studies employing

standardized and validated methodologies. Below is a representative experimental protocol for

a comparative pharmacokinetic study of Lenvatinib.

Animal Studies (Mouse, Rat, Monkey)
1. Animal Handling and Dosing:

Male ICR mice, Sprague-Dawley rats, and cynomolgus monkeys were used.[5]

Animals were fasted overnight prior to oral administration of Lenvatinib.

Lenvatinib was formulated as a suspension and administered via oral gavage.[5]

2. Sample Collection:
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Blood samples were collected serially from a suitable vein (e.g., tail vein in rodents, femoral

vein in monkeys) at predetermined time points post-dosing.[5]

For monkeys, typical collection time points were pre-dose, and at 5, 15, and 30 minutes, and

1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]

Plasma was separated by centrifugation and stored at -20°C or lower until analysis.

3. Bioanalytical Method:

Plasma concentrations of Lenvatinib were determined using a validated high-performance

liquid chromatography with ultraviolet detection (HPLC-UV) method.[5]

The method involved protein precipitation to extract the drug from the plasma matrix.

The lower limit of quantification was typically around 5 ng/mL.[5]

Human Studies
1. Study Population and Dosing:

Studies were conducted in adult patients with various types of solid tumors.

Lenvatinib was administered orally as capsules, typically at a dose of 24 mg once daily.[4]

2. Sample Collection:

Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time

points post-dose on day 1 and at steady-state (e.g., day 15).

A typical sampling schedule would include pre-dose, 1, 2, 4, 8, and 24 hours post-dose.

3. Bioanalytical Method:

Plasma concentrations of Lenvatinib were quantified using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high

sensitivity and specificity.
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Visualizing the Data and Processes
To further aid in the understanding of Lenvatinib's mechanism and the experimental

procedures, the following diagrams have been generated.
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Caption: Lenvatinib's mechanism of action, inhibiting multiple receptor tyrosine kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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